molecular formula C13H12O2 B1252442 3-Hydroxy-5-methoxybiphenyl CAS No. 55814-99-8

3-Hydroxy-5-methoxybiphenyl

Cat. No. B1252442
CAS RN: 55814-99-8
M. Wt: 200.23 g/mol
InChI Key: MFGGGJCBWVBPEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-5-methoxybiphenyl is a member of biphenyls. It has a role as a metabolite.

Scientific Research Applications

Structural Elucidation Techniques

3-Hydroxy-4-methoxybiphenyl, closely related to 3-Hydroxy-5-methoxybiphenyl, has been studied using Nuclear Magnetic Resonance (NMR) techniques for structural confirmation. NMR, including long-range HETCOR spectrum and 13 C spin-lattice relaxation measurements, is crucial in elucidating the structure of complex organic compounds like phenolic biphenyls (Huber & Parker, 1990).

Bioactive Compounds from Marine Fungi

A study on marine-derived fungus Aspergillus carneus led to the isolation of new phenyl ether derivatives, including 3-hydroxy-5-(3-hydroxy-5-methylphenoxy)-4-methoxybenzoic acid, demonstrating the potential of 3-Hydroxy-5-methoxybiphenyl derivatives in the discovery of novel bioactive compounds with antioxidant properties (Xu et al., 2017).

Analytical Chemistry Applications

In analytical chemistry, derivatives of 3-Hydroxy-5-methoxybiphenyl have been used in high-performance liquid chromatographic methods. For instance, 3-methoxy-4-hydroxyphenylglycol, a derivative, was quantitatively analyzed in cerebrospinal fluid, showcasing the compound's utility in sensitive and precise chemical analyses (Scheinin et al., 1983).

Atmospheric Chemistry Research

In atmospheric chemistry, studies on 4-[(1E)-3-Hydroxy-1-propenyl)]-2-methoxyphenol (coniferyl alcohol), a derivative, have contributed to understanding the chemical behaviors of wood smoke emissions in the atmosphere. This research helps in comprehending the environmental impact and transformations of such organic compounds (Liu, Wen, & Wu, 2017).

Fluorescence Analysis

Studies on the fluorescence of hydroxy- and amino-biphenyls, including derivatives of 3-Hydroxy-5-methoxybiphenyl, have been instrumental in developing methods for detecting these compounds in biological materials. This has implications in biochemistry and pharmacology (Bridges, Creaven, & Williams, 1965).

X-Ray Crystallography

The compound 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, related to 3-Hydroxy-5-methoxybiphenyl, was studied using X-ray diffraction. This highlights the role of such compounds in crystallography and structural chemistry (Khalafy et al., 2013).

properties

CAS RN

55814-99-8

Product Name

3-Hydroxy-5-methoxybiphenyl

Molecular Formula

C13H12O2

Molecular Weight

200.23 g/mol

IUPAC Name

3-methoxy-5-phenylphenol

InChI

InChI=1S/C13H12O2/c1-15-13-8-11(7-12(14)9-13)10-5-3-2-4-6-10/h2-9,14H,1H3

InChI Key

MFGGGJCBWVBPEO-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1)O)C2=CC=CC=C2

Canonical SMILES

COC1=CC(=CC(=C1)O)C2=CC=CC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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